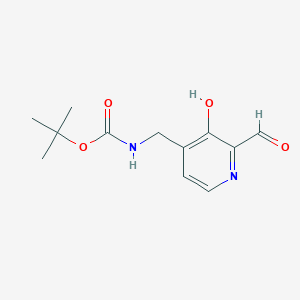
2-(Aminomethyl)-6-hydroxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-hydroxyisonicotinonitrile is an organic compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a nitrile group attached to an isonicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-hydroxyisonicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-hydroxyisonicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can enhance the efficiency of the reaction, and the process may be optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-hydroxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)-6-oxoisonicotinonitrile.
Reduction: Formation of 2-(Aminomethyl)-6-hydroxyisonicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy and nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the hydroxy and nitrile groups.
6-Hydroxyisonicotinonitrile: Similar structure but lacks the aminomethyl group.
2-(Aminomethyl)-6-hydroxybenzonitrile: Similar structure but with a benzene ring instead of an isonicotinonitrile backbone.
Uniqueness
2-(Aminomethyl)-6-hydroxyisonicotinonitrile is unique due to the presence of all three functional groups (aminomethyl, hydroxy, and nitrile) on the isonicotinonitrile backbone
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(aminomethyl)-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c8-3-5-1-6(4-9)10-7(11)2-5/h1-2H,4,9H2,(H,10,11) |
InChI Key |
AVHXGKZZFWPIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


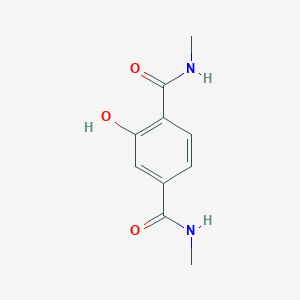
![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)


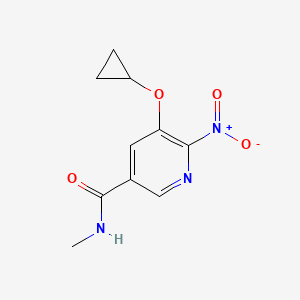

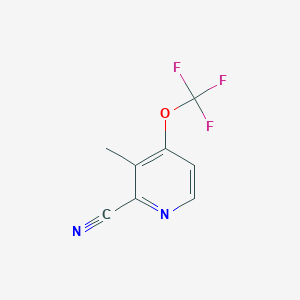

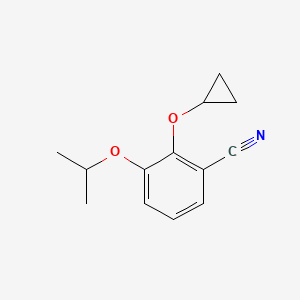

![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
